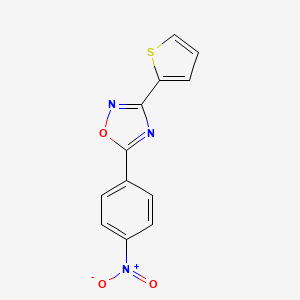

![molecular formula C20H23N5O B5504976 3-(1-苄基-1H-咪唑-2-基)-1-[(1-甲基-1H-吡唑-3-基)羰基]哌啶](/img/structure/B5504976.png)

3-(1-苄基-1H-咪唑-2-基)-1-[(1-甲基-1H-吡唑-3-基)羰基]哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of complex molecules often involves multi-step reactions, utilizing various reagents and catalysts to construct the desired framework. For molecules with imidazole and pyrazole rings linked to a piperidine core, synthesis strategies might include nucleophilic substitution, cycloaddition, or condensation reactions. An example related to the synthesis of complex heterocycles involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, yielding products within 25–45 minutes in good to excellent yields (Goli-Garmroodi et al., 2015). These methodologies could be adapted or provide inspiration for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of compounds containing imidazole, pyrazole, and piperidine rings can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. The structural analysis often reveals information about ring conformations, substituent effects, and potential for intermolecular interactions. The crystal structure of related compounds, such as N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has provided insights into the planarity of aromatic systems and the conformation of piperidine rings, which is relevant for understanding the structural properties of the target compound (Yıldırım et al., 2006).

Chemical Reactions and Properties

The reactivity of a compound containing imidazole, pyrazole, and piperidine units can be influenced by the electron-donating and electron-withdrawing properties of these heterocycles. These molecules may undergo reactions such as alkylation, acylation, and nucleophilic substitution. For instance, piperidine has been used as a catalyst in various reactions, indicating the versatility and reactivity of nitrogen-containing heterocycles (Mekheimer et al., 1997).

科学研究应用

杂环化合物的合成

类似于“3-(1-苄基-1H-咪唑-2-基)-1-[(1-甲基-1H-吡唑-3-基)羰基]哌啶”的化合物的一个关键应用领域是杂环化合物的合成。这些化合物作为药物和农用化学品开发中的关键中间体。例如,Shevchuk 等人(2012 年)开发了一种方便的方法,通过用溴代吡啶对唑进行芳基化,然后进行还原来制备 3-和 4-(1H-唑-1-基)哌啶,这可能与合成具有类似结构的化合物有关 (Shevchuk 等人,2012 年)。

抗菌和抗菌活性

具有咪唑和吡唑部分的化合物(例如本例中的化合物)通常因其抗菌和抗菌特性而受到研究。Kalaria 等人(2014 年)合成了一系列新颖的稠合吡喃衍生物库,显示出对各种病原菌株的初步体外抗菌活性,这强调了此类化合物的潜在生物医学应用 (Kalaria 等人,2014 年)。

催化和材料科学

“3-(1-苄基-1H-咪唑-2-基)-1-[(1-甲基-1H-吡唑-3-基)羰基]哌啶”中存在的结构基序可能对催化和材料科学有用。这些化合物可以用作催化体系中的配体,或用作具有特定电子或光物理性质的高级材料的构建模块。

药物设计和开发

咪唑和吡唑衍生物在药物设计和开发中具有重要意义,特别是作为生物靶标的抑制剂或调节剂。例如,Shibuya 等人(2018 年)发现了一种水溶性的人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT)-1 的有效抑制剂,突出了具有类似框架的化合物在解决涉及 ACAT-1 过表达的疾病方面的潜力 (Shibuya 等人,2018 年)。

荧光传感

具有咪唑和吡唑单元的化合物也可能由于其光物理性质而用于荧光传感。例如,Li 等人(2018 年)研究了基于吡唑形成的肼传感器,表明此类化合物在环境监测和诊断中的实用性 (Li 等人,2018 年)。

属性

IUPAC Name |

[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-23-12-9-18(22-23)20(26)25-11-5-8-17(15-25)19-21-10-13-24(19)14-16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13,17H,5,8,11,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZGTLBTMHCVLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

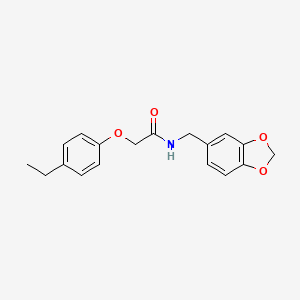

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5504899.png)

![5,7-dimethyl-3-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5504900.png)

![2-(3-methoxypropyl)-8-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504920.png)

![N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5504935.png)

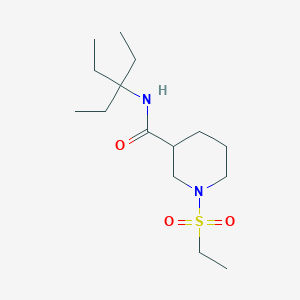

![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)

![3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5504948.png)

![methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B5504954.png)

![2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5504961.png)

![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)

![3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5504966.png)

![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)